molecular formula C10H17F3 B1304625 1,1,2-Trifluorodec-1-ene CAS No. 692-05-7

1,1,2-Trifluorodec-1-ene

Cat. No. B1304625
CAS RN: 692-05-7
M. Wt: 194.24 g/mol
InChI Key: VAKNUCCHIZRRRF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of fluorinated alkenes often involves the use of fluorinating agents or precursors that introduce fluorine atoms into the organic substrate. For instance, the synthesis of various 1,1-difluoro-1-alkenes is achieved from 1-trifluoromethylvinylsilane, which acts as a CF2=C(-)-CH2+ synthon, through nucleophilic substitution reactions . Similarly, the synthesis of 1,1,1-trifluoro- and 1,1-difluoro-2,2-diarylethanes is performed using fluorinated hemiacetals in the presence of superacidic BF3-H2O, showcasing a facile and clean method for introducing fluorine atoms .

Molecular Structure Analysis

The molecular structure of fluorinated alkenes is influenced by the electronegativity of fluorine, which can lead to unique geometries and electronic distributions. An electron diffraction investigation of a related molecule, 1,1,2,2-tetrafluoro-1,2-dichloroethane, revealed the existence of two isomeric forms and provided detailed interatomic distances and bond angles . This type of structural analysis is crucial for understanding the reactivity and properties of 1,1,2-Trifluorodec-1-ene.

Chemical Reactions Analysis

Fluorinated alkenes undergo a variety of chemical reactions, often characterized by the influence of the strong electron-withdrawing fluorine atoms. For example, trifluoronitrosomethane participates in ene reactions with olefins, leading to the formation of N-trifluoromethylhydroxylamines . Additionally, the electrophilic reactivity of 1-bromo-4,4,4-trifluoro-3-(trifluoromethyl)but-2-ene towards various nucleophiles has been studied, resulting in substitution products or allylic rearrangements . These studies provide a glimpse into the types of reactions that 1,1,2-Trifluorodec-1-ene might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated alkenes are significantly influenced by the presence of fluorine atoms. The copolymerization of vinylidene fluoride with 2,3,3-trifluoroprop-2-enol, for example, demonstrates the reactivity ratios of the comonomers and indicates that the fluorinated monomer is an electron-accepting one . The study of trifluoroacetaldehyde N-tosylhydrazone as a precursor of trifluorodiazoethane in insertion reactions further illustrates the potential of fluorinated compounds to participate in the synthesis of various fluorine-containing organic molecules .

Scientific Research Applications

Ene Reactions and N-alkenyl-N-trifluoromethylhydroxylamines Formation

Ene reactions involving trifluoronitrosomethane and various olefins, including but-1-ene and cyclohexene, highlight the formation of N-alkenyl-N-trifluoromethylhydroxylamines. These reactions demonstrate the versatility and reactivity of trifluoronitrosomethane as an enophile, forming compounds where nitrogen is bonded to the least substituted carbon atom. The hydroxylamines resulting from these ene reactions can be easily oxidized to nitroxides, showcasing the potential for creating stable compounds with varied applications in chemical synthesis (Barlow, Haszeldine, & Murray, 1980).

Gold-catalyzed Cycloisomerization of 1,5-allenynes

The catalytic activity of tris(triphenylphosphinegold) oxonium tetrafluoroborate in rearranging 1,5-allenynes to produce cross-conjugated trienes through an ene reaction process is another significant application. This reaction, supported by both experimental and computational evidence, involves a unique nucleophilic addition followed by a 1,5-hydrogen shift, illustrating the potential of gold-catalyzed processes in organic synthesis (Cheong, Morganelli, Luzung, Houk, & Toste, 2008).

Photolysis and Azide Chemistry

The photolysis of 2H-hexafluoropropyl and 2-chloro-1,1,2-trifluoroethyl azide to yield various nitrogen and fluorine-containing compounds also highlights the complex reactions and potential applications of these materials in synthesizing fluorinated organic compounds. These reactions underscore the intermediacy of azidyl radicals and nitrenes in forming structurally diverse fluorinated compounds (Banks, Berry, McGlinchey, & Moore, 1970).

Cycloaddition Reactions with Furan Derivatives

The cycloaddition reactions of trifluoroethene with furan derivatives to produce 1,1,2-trifluoro-7-oxa-bicyclo[2.2.1]hept-4-ene and its derivatives are explored, showcasing a method to create fluorinated cyclic compounds. These reactions, conducted under high pressure and temperature, reveal insights into the reactivity of trifluoroethene and potential pathways for synthesizing novel fluorinated organic structures (Chambers, Gilbert, & Powell, 2000).

properties

IUPAC Name

1,1,2-trifluorodec-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17F3/c1-2-3-4-5-6-7-8-9(11)10(12)13/h2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAKNUCCHIZRRRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC(=C(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17F3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60380375
Record name 1,1,2-trifluorodec-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60380375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1,2-Trifluorodec-1-ene

CAS RN

692-05-7
Record name 1,1,2-trifluorodec-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60380375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1,2-Trifluorodec-1-ene
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